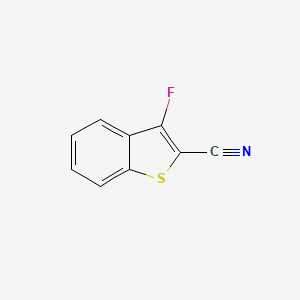

3-Fluoro-1-benzothiophene-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4FNS . It has a molecular weight of 177.2 and is typically available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Fluoro-1-benzothiophene-2-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The InChI code for 3-Fluoro-1-benzothiophene-2-carbonitrile is 1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H . This code provides a specific identifier for the molecular structure of the compound.科学的研究の応用

Fluoropolymer Synthesis in Eco-friendly Media

Desimone et al. (1992) addressed the environmental concerns associated with chlorofluorocarbons (CFCs) by synthesizing fluoropolymers in supercritical carbon dioxide. This research is relevant as 3-Fluoro-1-benzothiophene-2-carbonitrile could be a precursor in developing fluorinated monomers for such green polymerization processes (Desimone et al., 1992).

Regioselective Benzothiophene Functionalization

Innovative synthetic pathways have been explored by Shrives et al. (2017), where benzothiophene S-oxides, akin to 3-Fluoro-1-benzothiophene-2-carbonitrile, were used as precursors for regioselective C3-functionalization. This method facilitates the synthesis of diversely functionalized benzothiophenes under mild, metal-free conditions, significantly broadening the compound's applicability in medicinal chemistry and materials science (Shrives et al., 2017).

Advanced Material Applications

The research by Ferraris et al. (1998) on electroactive polymers highlights the potential of using fluorinated thiophene derivatives, similar to 3-Fluoro-1-benzothiophene-2-carbonitrile, in creating high-performance electrochemical capacitors. Their work on polymers derived from fluorinated thiophenes demonstrates the material's promising attributes for energy storage applications (Ferraris et al., 1998).

Pharmaceutical and Biomedical Research

Recent advancements include the exploration of benzothiophene derivatives for pharmaceutical applications. Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, showing potent anti-proliferative properties against colorectal cancer cell lines. This indicates the potential of 3-Fluoro-1-benzothiophene-2-carbonitrile derivatives in developing new therapeutic agents (Ahagh et al., 2019).

将来の方向性

While specific future directions for 3-Fluoro-1-benzothiophene-2-carbonitrile are not mentioned in the available resources, thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They are essential in medicinal chemistry for the development of advanced compounds with a variety of biological effects .

作用機序

Target of Action

It’s known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles .

Biochemical Pathways

The synthesis of such compounds involves recyclization of 1,2-benzothiazoles by the action of carbanions .

Result of Action

Benzothiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The synthesis of such compounds requires careful selection of reaction conditions .

特性

IUPAC Name |

3-fluoro-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXBWVBQDDLXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-benzothiophene-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2782143.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B2782144.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2782146.png)

![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2782147.png)

![Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride](/img/structure/B2782150.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2782151.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)

![N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782161.png)

![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)